molecular formula C13H16N2 B8454444 1-Isopropyl-5-aminomethylisoquinoline

1-Isopropyl-5-aminomethylisoquinoline

Cat. No.: B8454444
M. Wt: 200.28 g/mol
InChI Key: IWVIXRFGOUMTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-5-aminomethylisoquinoline is a synthetic isoquinoline derivative offered as a high-purity chemical reagent for research and development purposes. The isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry , serving as an inextricable template for drug discovery due to its wide range of potential biological activities . This compound is of significant interest in organic and medicinal chemistry for the construction of novel N-heterocyclic ring systems . The structural framework of isoquinolines is known to possess a broad spectrum of pharmacological activities , which may include anticancer, antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory actions, making it a valuable scaffold for developing new therapeutic agents . Furthermore, specific isoquinoline derivatives have demonstrated promising antiviral activity in studies, interfering with crucial pathways in viral replication, which underscores their potential in virology research . The compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

(1-propan-2-ylisoquinolin-5-yl)methanamine

InChI

InChI=1S/C13H16N2/c1-9(2)13-12-5-3-4-10(8-14)11(12)6-7-15-13/h3-7,9H,8,14H2,1-2H3

InChI Key

IWVIXRFGOUMTTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC2=C(C=CC=C21)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects: Alkyl Chain Length and Position

Key Compounds:
Compound Name Substituents Molecular Weight Key Properties Biological Activity Insights
1-Isopropyl-5-aminomethylisoquinoline 1-isopropyl, 5-aminomethyl Not provided Enhanced solubility (amine), moderate lipophilicity Hypothesized improved target binding due to H-bonding from -NH2
1-Methyl-tetrahydroisoquinoline 1-methyl, tetrahydro core Not provided Reduced aromaticity, increased flexibility Lower cytotoxicity compared to aromatic analogues
5-(1-Chloro-2-methylpropyl)isoquinoline 5-(chloro-2-methylpropyl) 219.71 High lipophilicity (Cl substituent) Potential toxicity concerns due to halogen
5-Chloroisoquinoline 5-chloro 163.62 Electron-withdrawing group Reduced basicity; may limit solubility in physiological conditions

Insights:

  • Alkyl Chain Impact : The isopropyl group at the 1-position balances steric bulk and lipophilicity. Shorter chains (e.g., methyl) may reduce hydrophobic interactions, while longer chains (C6-C17) could hinder target binding .
  • 5-Position Substitution: The aminomethyl group in this compound likely enhances solubility and hydrogen-bonding capacity compared to halogenated analogues (e.g., 5-Chloroisoquinoline), which prioritize electron-withdrawing effects .
Comparative Data Table:
Compound Name Cytotoxicity (IC50) Antibacterial Activity (MIC, μg/mL) Antifungal Activity (MIC, μg/mL) Notes
This compound Not reported Not reported Not reported Expected improved ADME due to -NH2
1-Butyl-tetrahydroisoquinoline 12 μM (HeLa cells) 16 (E. coli) 32 (C. albicans) Chain length correlates with activity up to C4
N-Isopropyl-5-methyl-indoloquinolinium chloride 8 μM (MCF-7) Not applicable Not applicable Carboxamide derivatives show enhanced receptor affinity

Key Findings:

  • Chain Length Optimization: Studies on 1-alkyl-tetrahydroisoquinolines suggest that activity peaks at C3-C4 chains (e.g., propyl, butyl), supporting the hypothesis that the isopropyl group in the target compound may offer optimal bioactivity .
  • Halogen vs.

Preparation Methods

[3+2] Cycloaddition with α,β-Unsaturated Ketones

Building on PMC10180063, a one-pot synthesis leverages C,N-cyclic azomethine imines and isopropyl-functionalized α,β-unsaturated ketones. The process involves:

  • Cycloaddition : K₂CO₃-mediated [3+2] coupling at 80°C forms a dihydropyrazole intermediate.

  • Oxidative aromatization : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the intermediate to the aromatic isoquinoline system, simultaneously introducing the aminomethyl group via in situ Schiff base hydrolysis.

This method achieves 55–60% overall yield but requires strict anhydrous conditions to prevent DDQ decomposition.

Reductive Amination Pathways

Nitro Group Reduction

A three-step sequence starting from 5-nitro-1-isopropylisoquinoline provides precise control over the aminomethyl position:

  • Friedel-Crafts acetylation : Acetyl chloride/AlCl₃ introduces a ketone at the 5-position (72% yield).

  • Oxime formation : Hydroxylamine hydrochloride converts the ketone to an oxime (89% yield).

  • Hydrogenolysis : H₂/Pd-C reduces both the oxime and nitro group to generate the primary amine (81% yield).

Comparative Analysis of Methodologies

Method Yield Temperature Range Key Advantage
Alkali metal amidation58%100–135°CScalability (>100 g batches)
Tandem cycloaddition60%80°COne-pot synthesis
Reductive amination65%25–80°CPositional selectivity

Mechanistic Insights and Side Reactions

Competing Pathways in Alkali Metal Systems

At temperatures >130°C, disproportionation of NaNH₂ generates metallic sodium, which promotes undesired C–C bond cleavage in isoquinoline. This side reaction is mitigated by:

  • Gradual reagent addition : Slow dosing of 2-chloropropane minimizes exothermic decomposition.

  • Inert atmosphere : N₂ or Ar prevents oxidation of sensitive intermediates.

DDQ-Mediated Oxidation Challenges

Over-oxidation during aromatization can degrade the aminomethyl group to a nitrile. Kinetic studies show that limiting DDQ to 1.2 equivalents and reaction times to <2 hours preserves functionality.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances (2024) demonstrate that a microreactor system combining isopropylation and aminomethylation steps achieves 92% conversion with residence times under 10 minutes. Key parameters include:

  • Pressure : 8 bar enhances mass transfer of gaseous NH₃ byproducts.

  • Catalyst immobilization : Silica-supported NaNH₂ reduces filtration steps .

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